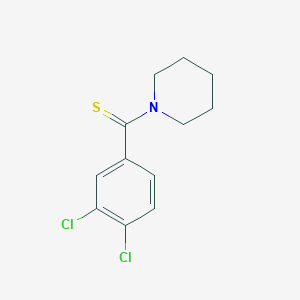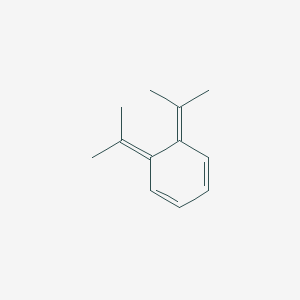![molecular formula C13H15NO2S4 B14466731 3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione CAS No. 65745-82-6](/img/structure/B14466731.png)
3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is a complex organic compound known for its unique structural properties. This compound consists of multiple sulfur and nitrogen atoms arranged in a bicyclic framework, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione typically involves multi-step organic reactions. The process often starts with the formation of the bicyclic core, followed by the introduction of sulfur and nitrogen atoms through specific reagents and catalysts. Common reaction conditions include controlled temperatures, specific solvents, and the use of protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of sulfur and nitrogen atoms.
Substitution: Functional groups attached to the bicyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the bicyclic framework.
Applications De Recherche Scientifique
3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in catalysis or its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene: This compound has a similar bicyclic structure but differs in the number and arrangement of sulfur and nitrogen atoms.
3,6,9,12-Tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dithione: This compound contains oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
Uniqueness
3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is unique due to its specific arrangement of sulfur and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
65745-82-6 |
|---|---|
Formule moléculaire |
C13H15NO2S4 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
3,6,9,12-tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione |
InChI |
InChI=1S/C13H15NO2S4/c15-12-10-2-1-3-11(14-10)13(16)20-9-7-18-5-4-17-6-8-19-12/h1-3H,4-9H2 |
Clé InChI |
SBYRXAYYIIVEIO-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCSC(=O)C2=CC=CC(=N2)C(=O)SCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


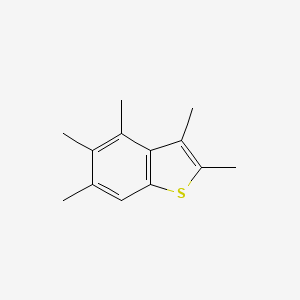

![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)


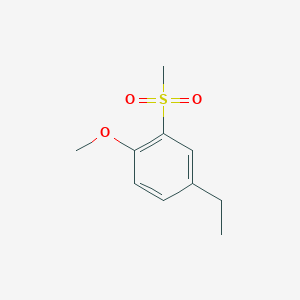



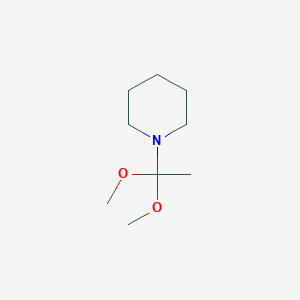
![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
